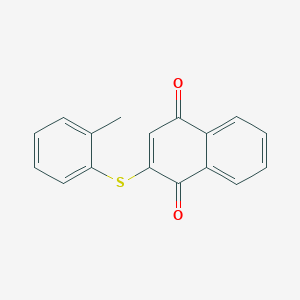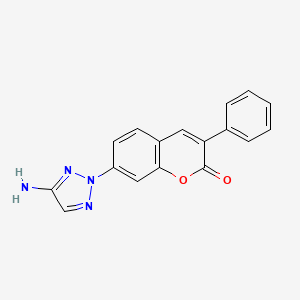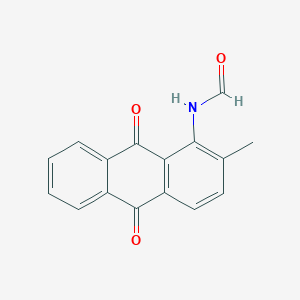
3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one is a heterocyclic compound that combines the structural features of benzoxazole and quinolinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one typically involves the condensation of 2-aminophenol with a suitable quinolinone derivative. One common method includes the use of 2-aminophenol and 2-chloroquinolin-3-one under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or copper may be employed to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or quinolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets are often elucidated through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: Shares the benzoxazole moiety but lacks the quinolinone structure.
Quinolinone: Contains the quinolinone core but does not have the benzoxazole ring.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-1H-quinolin-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-11(9-10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSRRYFUDNXDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,4-dioxo-1H-3,1-benzoxazin-6-yl)methyl]-1H-3,1-benzoxazine-2,4-dione](/img/structure/B8041864.png)

![N-[4-[[4-(carbonocyanidoylamino)phenyl]methyl]phenyl]-1-cyanoformamide](/img/structure/B8041873.png)

![N-[3-(4-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041883.png)
![N-[3-(2-chlorophenyl)-2-oxochromen-7-yl]acetamide](/img/structure/B8041888.png)
![8-Methoxy-5H-benzo[b]carbazole-6,11-dione](/img/structure/B8041906.png)

![12H-benzo[c]acridine-5,6,7-trione](/img/structure/B8041914.png)
![N-(4,9-dioxobenzo[f][1,3]benzodithiol-2-ylidene)benzenesulfonamide](/img/structure/B8041915.png)
![3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B8041919.png)


